molecular formula C11H13BrFNO B1293982 2-bromo-N-(4-fluorobenzyl)butanamide CAS No. 1119451-47-6

2-bromo-N-(4-fluorobenzyl)butanamide

Cat. No. B1293982
CAS RN: 1119451-47-6
M. Wt: 274.13 g/mol
InChI Key: XIYNKXFUIQOADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-(4-fluorobenzyl)butanamide (2-BFBA) is an organic compound belonging to the class of amides. It is a colorless solid which is soluble in organic solvents, such as ethanol and acetone. It has a low melting point, making it suitable for use in lab experiments. 2-BFBA is a chiral compound, meaning it has two enantiomers, which are mirror images of each other. The two enantiomers have different properties, and this makes 2-BFBA a useful compound for research.

Safety and Hazards

While specific safety and hazard information for “2-bromo-N-(4-fluorobenzyl)butanamide” is not available, compounds of similar structure can be hazardous. They may cause skin and eye irritation, and may be harmful by inhalation, in contact with skin, and if swallowed .

Mechanism of Action

Mode of Action

The mode of action of 2-bromo-N-(4-fluorobenzyl)butanamide involves a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the resulting compound reacts with NBS to form this compound .

properties

IUPAC Name

2-bromo-N-[(4-fluorophenyl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-2-10(12)11(15)14-7-8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYNKXFUIQOADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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